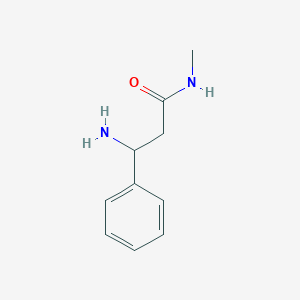

3-amino-N-methyl-3-phenylpropanamide

Description

Properties

IUPAC Name |

3-amino-N-methyl-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXOHDDTUTYSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino N Methyl 3 Phenylpropanamide and Its Stereoisomers

Classical Amide Bond Formation Approaches

Classical methods for forming the N-methyl amide bond in the target molecule typically start with 3-amino-3-phenylpropanoic acid and methylamine (B109427) or their suitable derivatives. These approaches focus on activating the carboxylic acid group to facilitate nucleophilic attack by the amine.

A well-established method for amide synthesis involves the conversion of a carboxylic acid to a more reactive acid chloride. This two-step process is a common and effective strategy. ucl.ac.ukarkat-usa.org

Step 1: Formation of the Acid Chloride: The synthesis begins with the protection of the amino group of 3-amino-3-phenylpropanoic acid, often using protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl). The protected amino acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid moiety into a highly reactive acyl chloride intermediate. arkat-usa.org

Step 2: Reaction with Methylamine: The generated acid chloride is then reacted with methylamine. The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic methylamine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM), to neutralize the hydrochloric acid (HCl) byproduct that is formed during the condensation. ucl.ac.ukarkat-usa.org Finally, the protecting group is removed under appropriate conditions to yield the desired 3-amino-N-methyl-3-phenylpropanamide.

To avoid the often harsh conditions required for acid chloride formation, a wide variety of coupling reagents have been developed to promote amidation directly from the carboxylic acid. These reagents are widely used in peptide synthesis and are effective for forming amide bonds under milder conditions, which helps to minimize side reactions like racemization. peptide.comsigmaaldrich.comiris-biotech.de The general mechanism involves the in situ activation of the carboxylic acid to form an active ester or a similarly reactive intermediate, which is then susceptible to nucleophilic attack by methylamine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are foundational in peptide chemistry. iris-biotech.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, they are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). iris-biotech.de

Phosphonium Salts: Phosphonium-based reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate OBt active esters. sigmaaldrich.com They are known for their high reactivity, making them suitable for sterically hindered couplings. sigmaaldrich.com

Aminium/Uronium Salts: This class includes some of the most effective and commonly used coupling reagents. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with carboxylic acids in the presence of a base to form activated esters that readily couple with amines. peptide.comsigmaaldrich.com HATU, which forms a highly reactive OAt ester, is particularly effective at promoting difficult couplings with minimal racemization. sigmaaldrich.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Key Characteristics |

|---|---|---|---|

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Widely used; byproduct is a soluble urea (B33335). iris-biotech.de |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High reactivity, suitable for difficult couplings. sigmaaldrich.com |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very high reactivity; low racemization rates. peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient and widely used standard reagent. peptide.com |

| Oxyma-based | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU® | High reactivity and stability; considered a safe alternative to HOBt/HOAt-based reagents. iris-biotech.de |

Direct amidation via the condensation of a carboxylic acid and an amine is a highly atom-economical but thermodynamically challenging process that typically requires high temperatures. Boric acid (H₃BO₃) has emerged as an inexpensive, readily available, and environmentally benign catalyst for this transformation. orgsyn.orgsciencemadness.org

The reaction involves heating 3-amino-3-phenylpropanoic acid and methylamine with a catalytic amount of boric acid (typically 5-10 mol%). sciencemadness.org The process is usually conducted in a solvent such as toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus, thereby driving the equilibrium towards the formation of the amide product. orgsyn.org Boric acid is believed to activate the carboxylic acid by forming a reactive acyl-borate intermediate. sciencemadness.org This methodology is noted for preserving the integrity of stereogenic centers, showing no significant epimerization under the reaction conditions. orgsyn.org

Multicomponent Reaction Strategies for Propanamide Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements from all starting materials, offer an efficient pathway to complex molecules like β-amino amides. nih.govresearchgate.net These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. nih.gov

One relevant strategy for the synthesis of β-amino amides involves a one-pot reaction of an aldehyde, an aniline, a carboxylic acid, and an ynamide. nih.govresearchgate.net For the synthesis of a derivative structurally related to this compound, the components could be benzaldehyde, an aniline, a carboxylic acid, and an N-methyl-substituted ynamide. The proposed mechanism involves the initial formation of an imine from the aldehyde and aniline, which is activated by a Lewis acid catalyst (e.g., BF₃·Et₂O). researchgate.net Concurrently, the carboxylic acid adds to the ynamide to form an acyloxyenamide intermediate. researchgate.net The key step is the stereoselective addition of this acyloxyenamide to the activated imine, followed by a rapid Mumm rearrangement to furnish the final β-amino amide product. researchgate.netresearchgate.net

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure β-amino amides is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce one enantiomer in high excess over the other.

Asymmetric hydrogenation is a powerful and widely used method for establishing stereocenters with high enantioselectivity. researchgate.netnih.govpsu.edu This approach is highly atom-economical and reliable for producing chiral α- and β-amino acid derivatives. psu.eduajchem-b.com The synthesis of enantiopure this compound via this route would involve the hydrogenation of a prochiral unsaturated precursor using a chiral transition metal catalyst.

The general process involves two stages:

Synthesis of a Prochiral Precursor: A suitable substrate, such as a β-(acylamino)acrylate derivative, is synthesized first. This precursor contains a carbon-carbon double bond at the position where the chiral center will be created.

Catalytic Asymmetric Hydrogenation: The precursor is then subjected to hydrogenation using hydrogen gas and a chiral catalyst. These catalysts typically consist of a transition metal, most commonly rhodium (Rh) or ruthenium (Ru), complexed with a chiral phosphine (B1218219) ligand. researchgate.netpsu.eduajchem-b.com The chiral ligand creates a chiral environment around the metal center, which forces the hydrogen to add to one specific face of the double bond, resulting in the preferential formation of one enantiomer.

A variety of highly effective chiral ligands, such as those from the BINAP and BoPhoz families, have been developed for this purpose, often achieving excellent enantioselectivities (up to 99% ee) for the synthesis of β-amino acid derivatives. researchgate.netpsu.edu The choice of catalyst, solvent, and reaction conditions is critical for achieving high conversion and enantiomeric excess. researchgate.net

Table 2: Examples of Catalyst Systems for Asymmetric Hydrogenation of β-Amino Acid Precursors

| Metal | Chiral Ligand | Substrate Class | Reported Efficiency |

|---|---|---|---|

| Rhodium (Rh) | TangPhos | β-Acylamino acrylates | High enantioselectivity (ee) and reactivity. researchgate.net |

| Rhodium (Rh) | BoPhoz Ligands | Alkyl-(E)-β-phenyl-α-(phthalimidomethyl)acrylates | High yields and excellent ee's. psu.edu |

| Ruthenium (Ru) | BINAP | N-Acyl-β-(amino)acrylates | Provides >90% ee. psu.edu |

| Ruthenium (Ru) | DM-SEGPHOS | N-Unprotected β-enamine esters | High enantioselectivity and reactivity. researchgate.net |

Kinetic Resolution Methods, including Enzymatic Approaches

Kinetic resolution (KR) is a widely employed strategy for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. Enzymatic kinetic resolution (EKR) is a particularly powerful variant, utilizing the high stereoselectivity of enzymes, such as lipases, under mild reaction conditions.

Lipases are frequently used for the resolution of β-amino acids and their derivatives. The resolution of racemic 3-amino-3-phenylpropanoic acid esters, direct precursors to this compound, has been successfully achieved through enantioselective hydrolysis or N-acylation. For instance, lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia, PSIM) has demonstrated excellent enantioselectivity in the hydrolysis of racemic β-amino ester hydrochlorides. semanticscholar.orgmdpi.com In these reactions, the enzyme selectively hydrolyzes one enantiomer (typically the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (R-enantiomer) as the unreacted ester. mdpi.com This allows for the separation of the two enantiomers, both with high enantiomeric excess (ee).

Similarly, Candida antarctica Lipase A (CAL-A) has been effectively used to resolve tert-butyl esters of 3-amino-3-phenylpropanoic acid via N-acylation, achieving high enantiomeric ratios (E > 100). researchgate.net The enantiomeric ratio is a measure of the enzyme's selectivity. Candida antarctica Lipase B (CAL-B) is another versatile enzyme used for resolving β-amino esters through acylation or alcoholysis. researchgate.net The choice of enzyme, solvent, and acylating agent can be optimized to achieve high conversion and enantioselectivity.

The following table summarizes representative results for the enzymatic kinetic resolution of precursors to this compound.

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepacia) | Racemic ethyl 3-amino-3-(fluorophenyl)propanoate | Hydrolysis | Yields >48% for both (R)-ester and (S)-acid with ee ≥99%. Enantiomeric Ratio (E) > 100. | semanticscholar.orgmdpi.com |

| Candida antarctica Lipase A (CAL-A) | Racemic tert-butyl 3-amino-3-phenylpropanoate | N-Acylation | Achieved high enantioselectivity with an E value > 100. | researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 3-aminobutyrate | Acylation with Butyl Butyrate | Demonstrated good to excellent enantioselectivity (E = 40 to > 100) for acylation of various β-amino esters. | researchgate.net |

Organocatalytic Enantioselective Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. For the synthesis of the 3-amino-3-phenylpropanamide (B15257655) backbone, the asymmetric Mannich reaction is one of the most direct and effective strategies. nih.govresearchgate.net This reaction involves the addition of a nucleophile, such as an enolate or its equivalent, to an imine, establishing the key C-C and C-N bonds and creating a stereocenter.

Chiral bifunctional organocatalysts, particularly those derived from cinchona alkaloids bearing a thiourea (B124793) moiety, have been successfully applied to catalyze Mannich reactions with high diastereo- and enantioselectivity. researchgate.net These catalysts activate the imine electrophile through hydrogen bonding to the thiourea group while the basic amine moiety of the alkaloid activates the nucleophile, directing the stereochemical outcome of the reaction.

The synthesis of chiral β-amino ketones via a decarboxylative Mannich reaction using β-keto acids as donors has also been reported. This approach provides products in excellent yields with moderate to good enantioselectivities. nih.gov Another relevant organocatalytic method is the Friedel-Crafts aminoalkylation, where an imine is activated by a chiral Brønsted acid (e.g., a phosphoric acid) and reacts with an aromatic nucleophile. acs.org

The table below illustrates the application of different organocatalysts in asymmetric reactions to generate precursors for chiral β-amino amides.

| Catalyst Type | Reaction | Substrates | Typical Results | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-derived Thiourea | Mannich Reaction | Imine + Malonate | Good yields (71-91%) and high enantiomeric excess (89-99% ee). | researchgate.net |

| Cinchonine-based Bifunctional Catalyst | Decarboxylative Mannich Reaction | Imine + β-Keto Acid | Excellent yields and moderate to good enantioselectivities. | nih.gov |

| Chiral Phosphoric Acid | Friedel-Crafts Aminoalkylation | Isatin-derived Ketimine + 4-Hydroxyindole | High yields and excellent enantioselectivities (up to 99% ee). | acs.org |

| Primary Amino Acids (e.g., L-Tryptophan) | Mannich Reaction | Hydroxyacetone + Glyoxylate Imine | Good yields, high anti-diastereoselectivity, and excellent enantioselectivity (>99% ee). | researchgate.net |

Synthesis of Protected Forms and Precursors (e.g., Boc-protected derivatives)

The synthesis of this compound often proceeds via a protected precursor, such as N-Boc-3-amino-3-phenylpropanoic acid. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.

A common and scalable route to the precursor β-amino acid, 3-amino-3-phenylpropanoic acid, is a one-pot reaction using benzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297). researchgate.netscribd.com This method provides the racemic β-amino acid, which can then be protected before undergoing resolution or further derivatization.

The protection of the amino group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent system like acetone/water or THF. google.com The resulting N-Boc-protected amino acid can be isolated and purified before being coupled with methylamine to form the desired N-methyl amide. The coupling reaction is usually mediated by standard peptide coupling reagents.

A typical synthetic sequence is as follows:

Synthesis of Racemic β-Amino Acid : Benzaldehyde, malonic acid, and ammonium acetate are reacted in a one-pot synthesis to yield racemic 3-amino-3-phenylpropanoic acid. researchgate.net

N-Protection : The racemic amino acid is treated with Boc₂O and a base to afford N-Boc-3-amino-3-phenylpropanoic acid.

Chiral Resolution : The protected racemic acid can be resolved at this stage, or the final amide can be resolved.

Amide Coupling : The N-Boc protected acid is activated and reacted with methylamine to yield N-Boc-3-amino-N-methyl-3-phenylpropanamide.

Deprotection : The Boc group is removed using an acid (e.g., trifluoroacetic acid) to give the final product.

Optimization of Synthetic Routes for Scalability in Research Settings

Optimizing synthetic routes for scalability, even at the research or gram-scale level, is crucial for efficiency and reproducibility. Key strategies include minimizing the number of synthetic steps, improving yields, simplifying purification procedures, and enhancing catalyst performance.

For the synthesis of this compound, one-pot procedures are highly advantageous as they reduce the need for intermediate isolation and purification, saving time and resources. The synthesis of 3-amino-3-phenylpropionic acid from benzaldehyde, malonic acid, and ammonium acetate is a prime example of an efficient one-pot process. researchgate.netgoogle.com

In the context of enzymatic resolutions, catalyst optimization is paramount. The use of immobilized enzymes, such as lipases on solid supports like magnetic nanoparticles, greatly simplifies catalyst recovery and reuse, which is a key principle of green chemistry and improves the economic viability of the process. mdpi.com Immobilization can also, in some cases, enhance the stability and even the selectivity of the enzyme. researchgate.net

Furthermore, transitioning from a standard kinetic resolution (with a maximum theoretical yield of 50%) to a dynamic kinetic resolution (with a theoretical yield of 100%) is a significant optimization for scalability. nih.gov This involves identifying a suitable catalyst for the in situ racemization of the unreacted substrate that is compatible with the enzymatic resolution step. The development of robust whole-cell biocatalysts can also contribute to scalability by providing a more stable and cost-effective source of the enzyme.

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Mechanisms in Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. In the context of 3-amino-N-methyl-3-phenylpropanamide, this typically involves the coupling of a carboxylic acid derivative with an amine. Mechanistic studies have revealed that the direct condensation of a carboxylic acid and an amine is a high-energy process due to the formation of a stable carboxylate-ammonium salt. Therefore, activation of the carboxylic acid is generally required.

Commonly employed activating agents include carbodiimides, which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct. The reaction proceeds through a tetrahedral intermediate, the breakdown of which is often the rate-determining step.

Table 1: Common Activating Agents for Amide Bond Formation and Their General Mechanistic Steps

| Activating Agent | Intermediate | Key Mechanistic Steps |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | 1. Protonation of the carbodiimide. 2. Nucleophilic attack by the carboxylate. 3. Nucleophilic attack by the amine on the activated carbonyl. 4. Collapse of the tetrahedral intermediate to form the amide and urea byproduct. |

| Acyl Halides | Acyl Halide | 1. Conversion of the carboxylic acid to an acyl halide (e.g., using SOCl₂ or (COCl)₂). 2. Nucleophilic acyl substitution by the amine. |

| Mixed Anhydrides | Mixed Anhydride (B1165640) | 1. Reaction of the carboxylic acid with a chloroformate or other acylating agent. 2. Selective nucleophilic attack by the amine at the more electrophilic carbonyl center. |

Recent advancements have also explored catalyst-driven amide bond formation. For instance, boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids by facilitating the dehydration of the tetrahedral intermediate through a cyclic transition state.

Stereochemical Control Mechanisms in Asymmetric Syntheses

The stereochemistry at the C3 position of this compound is a critical determinant of its biological activity. Asymmetric synthesis of this compound, therefore, requires precise control over the formation of this stereocenter. Several strategies have been developed to achieve this, each with its own underlying stereochemical control mechanism.

One prevalent approach is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the synthesis of β-amino amides, a chiral auxiliary can be attached to either the nitrogen or the carbonyl group. For example, in a Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, a chiral auxiliary on the nitrogen can effectively shield one face of the molecule, forcing the incoming electrophile to attack from the opposite, less sterically hindered face. The stereochemical outcome is thus dictated by the steric and electronic properties of the auxiliary.

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to create a chiral environment around the reacting molecules. In the context of synthesizing β-amino amides, transition metal catalysts bearing chiral ligands are often employed. For instance, the asymmetric hydrogenation of an enamine precursor can be catalyzed by a chiral rhodium or ruthenium complex. The chiral ligand coordinates to the metal center, creating a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The mechanism involves the oxidative addition of hydrogen to the metal, coordination of the substrate, migratory insertion, and reductive elimination to yield the chiral product and regenerate the catalyst.

Table 2: Comparison of Stereochemical Control Strategies

| Strategy | Principle | Key Factors Influencing Stereoselectivity |

| Chiral Auxiliaries | Covalent attachment of a chiral group to direct the approach of reagents. | Steric hindrance, electronic effects of the auxiliary, reaction temperature. |

| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral reaction environment. | Ligand structure, metal center, substrate-catalyst interactions, solvent. |

| Substrate Control | Inherent chirality in the substrate directs the stereochemistry of new stereocenters. | Conformation of the substrate, proximity of existing chiral centers. |

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms. Theoretical studies on the formation of β-amino amides provide insights into reaction pathways, transition state geometries, and the origins of stereoselectivity that are often difficult to obtain through experimental means alone.

For the synthesis of this compound, DFT calculations can be used to model the entire reaction coordinate. For example, in a catalytic asymmetric reaction, the energies of various catalyst-substrate complexes and transition states can be calculated. This allows for the identification of the lowest energy pathway, which corresponds to the major product formed.

Theoretical studies on the Mannich reaction, a key method for synthesizing β-amino compounds, have shown that the stereochemical outcome is often determined by the geometry of the transition state. The chair-like or boat-like transition states involving the enolate, the imine, and the catalyst can have significantly different energies, leading to high diastereoselectivity. These calculations can also predict the effect of different catalysts and substituents on the reaction barrier and stereoselectivity.

Furthermore, computational studies can elucidate the role of non-covalent interactions, such as hydrogen bonding and π-stacking, in stabilizing transition states and controlling stereochemistry. In the transition state of an asymmetric reaction, subtle interactions between the chiral ligand and the substrate can lead to a significant energy difference between the diastereomeric transition states, resulting in high enantiomeric excess.

Role of Catalysis in Mechanistic Pathways

Catalysis plays a pivotal role in the synthesis of this compound, not only by accelerating the reaction rate but also by providing alternative mechanistic pathways that can lead to improved selectivity and efficiency.

In the context of amide bond formation, as mentioned earlier, catalysts can enable the direct coupling of carboxylic acids and amines under milder conditions. Lewis acid catalysts, for example, can activate the carboxylic acid by coordinating to the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the amine.

In asymmetric synthesis, the catalyst is intimately involved in the stereochemistry-determining step. The mechanism of a catalyzed reaction is often a complex cycle involving several steps:

Catalyst Activation: The precatalyst is converted into the active catalytic species.

Substrate Coordination: The substrate(s) bind to the catalyst to form a catalyst-substrate complex.

Key Transformation: The bond-forming or bond-breaking event occurs within the chiral environment of the catalyst-substrate complex. This is often the rate-determining and stereochemistry-determining step.

Product Release: The product dissociates from the catalyst.

Catalyst Regeneration: The catalyst is returned to its active state to begin a new cycle.

For instance, in a copper-catalyzed asymmetric conjugate addition of an amine to an α,β-unsaturated amide, the chiral copper catalyst first coordinates to the substrate. This coordination not only activates the substrate but also creates a chiral environment that dictates the face-selective attack of the nucleophile. The subsequent protonation of the resulting enolate and release of the product regenerates the active catalyst. The specific ligand bound to the copper is crucial in determining the efficiency and enantioselectivity of the reaction by influencing the geometry and electronics of the catalytic species.

Structural Characterization and Analytical Purity Assessment in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods provide unambiguous evidence for the atomic connectivity and three-dimensional arrangement of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable, each offering unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

In a ¹H NMR spectrum of 3-amino-N-methyl-3-phenylpropanamide, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Based on the structure, the following proton signals are anticipated:

Phenyl Protons (C₆H₅): A complex multiplet, typically in the aromatic region (δ 7.2-7.4 ppm), integrating to 5 protons.

Methine Proton (CH-NH₂): A triplet or doublet of doublets around δ 4.0-4.3 ppm, coupled to the adjacent methylene protons. This proton is attached to the chiral center.

N-Methyl Protons (N-CH₃): A singlet in the region of δ 2.7-3.0 ppm, integrating to 3 protons. The lack of adjacent protons results in a singlet.

Methylene Protons (CH₂-CO): These two protons are diastereotopic due to the adjacent chiral center, potentially appearing as two separate signals or a complex multiplet, expected around δ 2.5-2.8 ppm.

Amine Protons (NH₂): A broad singlet that can appear over a wide chemical shift range (typically δ 1.5-3.5 ppm). Its position is concentration and solvent-dependent, and it may exchange with deuterium in D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H |

| Methine (CH) | 4.0 - 4.3 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| Methylene (CH₂) | 2.5 - 2.8 | Multiplet (m) | 2H |

| N-Methyl (N-CH₃) | 2.7 - 3.0 | Singlet (s) | 3H |

| Amine (NH₂) | 1.5 - 3.5 | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a single peak, and the chemical shift indicates its functional group and electronic environment. For this compound, ten distinct signals are expected.

Amide Carbonyl (C=O): This carbon is the most deshielded, appearing far downfield, typically around δ 170-173 ppm.

Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring will appear in the δ 125-145 ppm range. The carbon attached to the propanamide chain (ipso-carbon) will have a different shift from the ortho, meta, and para carbons.

Methine Carbon (CH-NH₂): The carbon bearing the amino group is expected around δ 50-55 ppm.

Methylene Carbon (CH₂-CO): The carbon adjacent to the carbonyl group will be found in the region of δ 40-45 ppm.

N-Methyl Carbon (N-CH₃): The methyl carbon attached to the amide nitrogen will appear upfield, around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | 170 - 173 |

| Aromatic (ipso-C) | 142 - 145 |

| Aromatic (ortho, meta, para-CH) | 125 - 129 |

| Methine (CH) | 50 - 55 |

| Methylene (CH₂) | 40 - 45 |

| N-Methyl (N-CH₃) | 25 - 30 |

To confirm the assignments from one-dimensional NMR and establish the complete molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a cross-peak between the methine (CH) proton and the methylene (CH₂) protons, confirming their connectivity in the propane chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. It could be used to confirm the spatial proximity between the N-methyl protons and other parts of the molecule, aiding in conformational analysis.

HETCOR (Heteronuclear Correlation) or HSQC/HMBC: These experiments establish correlations between protons and the carbon atoms they are attached to (HSQC) or separated from by two or three bonds (HMBC). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal (e.g., the methine proton signal at δ ~4.1 ppm to the methine carbon signal at δ ~52 ppm). An HMBC spectrum would show correlations from the N-methyl protons to the amide carbonyl carbon, providing unequivocal evidence for the N-methylamide substructure.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. For this compound (C₁₀H₁₄N₂O, Molecular Weight: 178.23 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 179.12.

HRMS (High-Resolution Mass Spectrometry): HRMS measures the m/z value with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule. For the [M+H]⁺ ion of this compound, HRMS would find a mass of 179.1179, which corresponds to the exact calculated mass for the formula [C₁₀H₁₅N₂O]⁺, thus confirming the molecular formula.

Table 3: Predicted ESI-MS Data for this compound

| Adduct Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₀H₁₅N₂O]⁺ | 179.1179 |

| [M+Na]⁺ | [C₁₀H₁₄N₂ONa]⁺ | 201.0998 |

| [M+K]⁺ | [C₁₀H₁₄N₂OK]⁺ | 217.0738 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:

N-H Stretching (Primary Amine): Two distinct medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH, CH₂, and CH₃ groups) appear just below 3000 cm⁻¹.

C=O Stretching (Amide): A strong, sharp absorption band characteristic of a secondary amide carbonyl group is expected in the range of 1630-1680 cm⁻¹.

N-H Bending (Primary Amine): A medium-intensity band around 1590-1650 cm⁻¹ is characteristic of the scissoring vibration of the primary amine.

C=C Bending (Aromatic): Several bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | < 3000 | Medium |

| Amide Carbonyl | C=O Stretch | 1630 - 1680 | Strong |

| Primary Amine | N-H Bend | 1590 - 1650 | Medium |

| Aromatic C=C | C=C Bend | 1450 - 1600 | Medium to Weak |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a powerful separation technique that underpins the analytical assessment of this compound. By exploiting subtle differences in the physicochemical properties of the analyte and its impurities, methods like HPLC and UPLC can achieve high-resolution separations, enabling accurate quantification of both purity and enantiomeric excess.

HPLC remains a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a chiral molecule like this compound, different modes of HPLC are utilized to address distinct analytical challenges, from resolving stereoisomers to quantifying process-related impurities.

The determination of enantiomeric purity is critical, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the gold standard for this purpose, employing a chiral stationary phase (CSP) to achieve separation of enantiomers. The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For β-amino amides like this compound, several types of CSPs have proven effective in resolving related structures such as β-amino acids and chiral amines. nih.govnih.govyakhak.org Polysaccharide-based CSPs, particularly those derived from cellulose and amylose phenylcarbamates (e.g., Chiralpak® and Chiralcel® series), are widely used. yakhak.org These phases offer broad enantioselectivity through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Another class of effective CSPs includes macrocyclic glycopeptides, such as teicoplanin (e.g., Chirobiotic® T). nih.govsigmaaldrich.com These stationary phases are particularly adept at separating polar and ionic compounds like amino acids and their derivatives directly, without the need for derivatization. sigmaaldrich.com Crown ether-based CSPs, such as Crownpak CR(+), have also demonstrated efficacy in the enantioseparation of underivatized β-amino acids by forming inclusion complexes with the primary amino group. nih.govnih.gov

The choice of mobile phase is crucial for optimizing separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. yakhak.org In reversed-phase mode, aqueous buffers are used with organic modifiers such as acetonitrile or methanol. The pH of the aqueous phase and the nature of the buffer can significantly influence the retention and resolution by altering the ionization state of the analyte.

| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase | Detection | Key Findings |

|---|---|---|---|---|

| Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Derivatized Chiral Amines | Isopropanol/Hexane mixtures | UV, Fluorescence | Enantioselectivity is influenced by the specific CSP, analyte structure, and mobile phase composition. yakhak.org |

| Macrocyclic Glycopeptide (e.g., Chirobiotic T) | β-Amino Acids | Methanol/Water or Acetonitrile/Water with acidic/basic modifiers | UV, MS | Effective for direct separation of underivatized polar analytes. nih.govsigmaaldrich.com |

| Crown Ether-based (e.g., Crownpak CR(+)) | β-Amino Acids | Aqueous acid (e.g., perchloric acid) with organic modifiers | UV | Separation is based on complexation with the amino group; mobile phase acidity is a key parameter. nih.govnih.gov |

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the purity assessment of small-molecule pharmaceuticals. nih.gov This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18 (octadecylsilane) or C8 bonded silica, is used with a polar mobile phase, usually a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. nih.govgoogle.com

For the analysis of this compound, an RP-HPLC method would effectively separate the parent compound from more polar or less polar impurities. These impurities could include starting materials, reagents, by-products from the synthesis, or degradation products. The retention time of the main peak provides a qualitative measure for identification, while the peak area allows for quantitative determination of purity.

Method development in RP-HPLC involves optimizing several parameters to achieve adequate resolution and peak shape. These include the choice of organic modifier, the gradient elution profile (if used), the pH of the aqueous component of the mobile phase (which affects the retention of ionizable compounds), and the column temperature. For a basic compound like this compound, using a buffered mobile phase at a slightly acidic pH would ensure consistent ionization and reproducible retention times. Detection is typically performed using a UV detector, leveraging the chromophore of the phenyl group.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 or C8 silica, 3-5 µm particle size | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate, acetate) | Elutes compounds based on polarity; buffer controls ionization. google.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures with a wide polarity range. |

| Detection | UV (e.g., at 210-260 nm) | Detects the phenyl group chromophore. google.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. mdpi.com For the pharmaceutical analysis of compounds like this compound, UPLC offers substantial benefits, including higher throughput for quality control and improved separation of complex impurity profiles. mdpi.comamericanpharmaceuticalreview.com

The principles of separation in UPLC are the same as in HPLC, with both reversed-phase and chiral applications being common. However, the smaller particle size leads to a significant increase in column efficiency, allowing for the use of shorter columns and/or higher flow rates without sacrificing resolution. This translates to analysis times that can be up to ten times shorter than those of traditional HPLC methods. americanpharmaceuticalreview.com

In the context of purity assessment, a UPLC method can provide a more detailed fingerprint of a sample, resolving minor impurities that might co-elute with the main peak in an HPLC separation. When coupled with mass spectrometry (UPLC-MS), it becomes an exceptionally powerful tool for identifying unknown impurities by providing accurate mass information. springernature.com For amino compounds, hydrophilic interaction chromatography (HILIC) is an alternative UPLC mode that can be effective for separating polar analytes. americanpharmaceuticalreview.com

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis structure representation of chemical bonding. This analysis provides a quantitative description of bonding interactions, charge distribution, and the effects of electron delocalization.

For 3-amino-N-methyl-3-phenylpropanamide, an NBO analysis would elucidate the nature of the key chemical bonds, such as the amide C-N bond, the phenyl ring C-C bonds, and the bonds involving the chiral center. The analysis quantifies the hybridization of the atomic orbitals contributing to these bonds and the polarization of the electron density towards the more electronegative atoms.

| Donor NBO | Acceptor NBO | Interaction Type | Typical Stabilization Energy (E2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (O) | π(C=O) | p-π | High | Amide resonance, partial double bond character of C-N bond |

| LP (Namino) | σ(C-H) | n-σ | Moderate | Hyperconjugation, stabilization of the amino group conformation |

| σ (C-H) | σ(C-C) | σ-σ | Low-Moderate | Stabilization of the alkyl chain |

| π (C=C)phenyl | π(C=C)phenyl | π-π | High | Aromatic delocalization within the phenyl ring |

Electron Affinity and Ionization Energy Calculations

Electron Affinity (EA) and Ionization Energy (IE) are fundamental electronic properties that describe a molecule's ability to accept or lose an electron, respectively. These parameters are crucial for understanding the reactivity of this compound in redox reactions and its behavior in charge-transfer processes.

Ionization Energy (IE) is the minimum energy required to remove an electron from the molecule in its gaseous state. A lower IE indicates that the molecule is more easily oxidized. Computationally, IE can be estimated by calculating the energy difference between the neutral molecule and its corresponding radical cation. According to Koopmans' theorem, the IE can be approximated as the negative of the energy of the Highest Occupied Molecular Orbital (HOMO).

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater propensity to accept an electron and be reduced. EA can be calculated as the energy difference between the neutral molecule and its radical anion. It can be approximated as the negative of the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the phenyl ring and the amide group would be the primary sites influencing these values. The π-system of the phenyl ring would be the likely source of the electron removed during ionization (HOMO), while the π* orbital of the carbonyl group could be the destination for an added electron (LUMO).

No specific theoretical calculations for the IE and EA of this compound are currently published. However, computational methods like Density Functional Theory (DFT) with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) are standard for predicting these values.

| Parameter | Computational Definition | Approximation (Koopmans' Theorem) | Expected Influencing Factors |

|---|---|---|---|

| Ionization Energy (IE) | E(cation) - E(neutral) | -E(HOMO) | Electron-rich phenyl ring, nitrogen lone pairs |

| Electron Affinity (EA) | E(neutral) - E(anion) | -E(LUMO) | Electronegative oxygen and the π* system of the carbonyl group |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and can help confirm molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound, providing a basis for assigning experimental signals. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for these predictions.

The calculated chemical shifts are usually reported relative to a reference compound, tetramethylsilane (B1202638) (TMS), mirroring experimental practice. The accuracy of the prediction depends on the level of theory, the basis set, and the inclusion of solvent effects, as chemical shifts can be sensitive to the solvent environment. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the N-methyl group, the propanamide backbone, and the phenyl ring. Discrepancies between calculated and experimental values can often be rationalized by considering factors like intermolecular hydrogen bonding or specific solvent-solute interactions not fully captured by the computational model.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT/B3LYP).

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other model limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. For this compound, key vibrational modes would include the N-H stretches of the amino group, the C-H stretches of the alkyl and aromatic parts, the strong C=O stretch of the amide, and the N-H bend. These predicted frequencies help in the definitive assignment of the bands observed in an experimental IR spectrum.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies can illuminate the relationship between the molecular structure of this compound and its chemical reactivity. Molecular modeling and docking experiments have been performed on this compound in the context of its use as a building block in medicinal chemistry. nih.govacs.orgresearchgate.netscribd.com Such studies are crucial for understanding how the molecule fits into the active site of a biological target, a process governed by its shape, size, and electronic properties.

The conformational flexibility of the molecule, particularly around the rotatable bonds of the propanamide backbone, is a key determinant of its ability to adopt a bioactive conformation. nih.govacs.orgresearchgate.netscribd.com Computational modeling can explore the potential energy surface to identify low-energy conformers that are likely to be relevant for binding.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into reactivity. The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack (electron donation), while the LUMO distribution highlights sites prone to nucleophilic attack (electron acceptance). For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amino group, whereas the LUMO is likely centered on the amide carbonyl group. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Computational Prediction of Molecular Descriptors (e.g., Dipole Moment)

A variety of molecular descriptors can be calculated to predict the physicochemical properties and behavior of this compound. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies.

Other computed descriptors include the Topological Polar Surface Area (TPSA), which is related to a molecule's ability to permeate biological membranes, and the logarithm of the octanol-water partition coefficient (LogP), which is a measure of lipophilicity.

| Molecular Descriptor | Computed Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Predicts hydrogen bonding capacity and membrane permeability. chemscene.com |

| LogP | 0.8225 | Indicates the lipophilicity of the molecule. chemscene.com |

| Number of H-bond Acceptors | 2 | Reflects potential for forming hydrogen bonds. chemscene.com |

| Number of H-bond Donors | 2 | Reflects potential for forming hydrogen bonds. chemscene.com |

| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. chemscene.com |

Applications in Advanced Organic Synthesis and Materials Chemistry

3-amino-N-methyl-3-phenylpropanamide as a Chiral Building Block

Chiral building blocks are essential in modern synthetic chemistry, particularly for the enantioselective synthesis of pharmaceuticals and other biologically active molecules. The presence of a stereocenter at the C3 position makes this compound a useful chiral synthon. While direct applications in asymmetric synthesis are not extensively documented in publicly available literature, the principles of asymmetric synthesis using related chiral β-amino acids provide a strong basis for its potential.

The enantioselective synthesis of β-amino acids is of significant interest due to their role as precursors to a wide range of pharmacologically important compounds. hilarispublisher.comMethodologies for achieving high enantioselectivity in the synthesis of β-amino acid derivatives often involve the use of chiral auxiliaries or catalysts. For instance, the use of chiral Ni(II) complexes of Schiff bases has been demonstrated as an effective method for the asymmetric synthesis of tailor-made amino acids. nih.govThis approach allows for the stereocontrolled alkylation of a glycine (B1666218) equivalent to produce a variety of α-substituted amino acids with high diastereomeric excess. The principles of such substrate-controlled asymmetric induction, derived from chiral pool α-amino acids, can be conceptually extended to the utilization of chiral β-amino acids like this compound for the synthesis of more complex chiral molecules. mdpi.com A key application of such chiral building blocks is in the synthesis of natural products and their analogues. The inherent chirality of this compound can be transferred to a target molecule, thereby obviating the need for a separate chiral resolution step or a complex asymmetric synthesis. This is particularly valuable in the construction of molecules with multiple stereocenters, where the stereochemistry of one center can direct the formation of subsequent centers.

Table 1: Examples of Asymmetric Synthesis Methods for β-Amino Acid Derivatives

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity |

| Asymmetric Michael Addition | Chiral Ni(II) Schiff Base Complexes | Conjugate addition to α,β-unsaturated esters | High diastereoselectivity |

| Enantioselective Hydrogenation | Chiral Rhodium or Ruthenium Catalysts | Reduction of enamides | High enantioselectivity |

| Asymmetric Mannich Reaction | Proline and its derivatives | Addition of an enolizable carbonyl to an imine | High diastereo- and enantioselectivity |

| Chiral Auxiliary-Mediated Alkylation | Evans' oxazolidinones | Stereocontrolled alkylation of enolates | High diastereoselectivity |

Role in Dipeptide Mimetic Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govThis compound serves as a valuable scaffold for the synthesis of dipeptide mimetics. Its structure contains the key elements of an amino acid residue, but with a modified backbone that can impart desirable properties.

A notable example is the synthesis of 3-amino-3-phenylpropionamide derivatives as small molecule mimics of the cyclic octapeptide octreotide (B344500). nih.govThese derivatives were designed to mimic the essential pharmacophoric elements of octreotide and were found to exhibit high affinity for the mu opioid receptor. nih.govThe synthesis of these dipeptide mimetics demonstrates the utility of the 3-amino-3-phenylpropanamide (B15257655) core in creating molecules that can interact with biological targets typically addressed by larger peptides.

The N-methylation of the amide nitrogen in this compound is a particularly important feature in the context of peptidomimetics. N-methylation can restrict the conformational flexibility of the peptide backbone, leading to a more defined three-dimensional structure. researchgate.netnih.govThis pre-organization can enhance binding affinity to a biological target. Furthermore, the N-methyl group can protect the amide bond from cleavage by proteases, thereby increasing the in vivo half-life of the molecule. researchgate.net

Intermediate for Complex Organic Molecule Construction

The functional groups of this compound—the primary amine, the N-methyl amide, and the phenyl ring—provide multiple points for further chemical modification, making it a useful intermediate in the synthesis of more complex organic molecules.

One significant application of a closely related compound, 3-methylamino-1-phenylpropanol, is as a key intermediate in the synthesis of the antidepressant drug fluoxetine. google.comgoogle.comThis highlights the importance of the 3-amino-1-phenylpropane scaffold in the construction of pharmaceuticals. The synthesis of such intermediates often involves multi-step sequences where the careful introduction and manipulation of functional groups are crucial. Optically active 3-amino-1-phenylpropanol derivatives are also utilized as building blocks for the synthesis of other chiral drugs, emphasizing the value of this structural motif in medicinal chemistry. google.com Furthermore, the 3-amino-3-phenylpropanamide framework can be found within the broader class of phenylpropanoid derivatives, which are precursors to a vast array of natural products, including alkaloids. imperial.ac.ukWhile direct use of this compound in alkaloid synthesis is not extensively reported, its structural similarity to key biosynthetic intermediates suggests its potential as a starting material for the synthesis of certain classes of alkaloids, such as those derived from phenylalanine. The synthesis of alkaloids often involves the construction of complex heterocyclic ring systems, and the functional groups of this compound could be strategically employed to facilitate such cyclization reactions. nih.govresearchgate.netresearchgate.net

Applications in Peptide Synthesis Methodologies

The incorporation of N-methylated amino acids into peptides is a well-established strategy to enhance their therapeutic properties. krisp.org.zanih.govN-methylation can improve metabolic stability, increase membrane permeability, and modulate the conformation of peptides. researchgate.netnih.govHowever, the synthesis of N-methylated peptides presents unique challenges. The coupling of an incoming amino acid to an N-methylated residue is often sluggish due to steric hindrance. researchgate.net this compound, as an N-methylated β-amino acid, could potentially be incorporated into peptide sequences to create novel peptidomimetics with altered backbone structures. The introduction of a β-amino acid into a peptide chain results in an additional carbon atom in the backbone, which can induce unique secondary structures, such as helices and turns.

The methodologies for incorporating N-methylated amino acids into peptides have been extensively studied. krisp.org.zanih.govThese methods often require specialized coupling reagents and optimized reaction conditions to achieve high yields. While solid-phase peptide synthesis (SPPS) is the most common method for peptide synthesis, the incorporation of sterically hindered residues like N-methylated amino acids can be challenging. researchgate.netmasterorganicchemistry.comRecent advancements have focused on developing more efficient coupling reagents and strategies to overcome these limitations. nih.govresearchgate.netThe ribosomal incorporation of N-methylated amino acids has also been explored as an alternative to chemical synthesis. researchgate.netTable 2: Challenges and Strategies in the Synthesis of N-Methylated Peptides

| Challenge | Strategy |

| Slow coupling reactions | Use of highly active coupling reagents (e.g., HATU, HCTU) |

| Epimerization | Optimization of reaction conditions (e.g., base, temperature) |

| Diketopiperazine formation | Careful selection of protecting groups and coupling strategy |

| Aggregation of growing peptide chain | Use of chaotropic salts or specialized resins |

Development of Propanamide Derivatives for Specific Synthetic Targets

The this compound scaffold can be readily modified to generate a library of propanamide derivatives with diverse biological activities. By varying the substituents on the phenyl ring, the amino group, and the amide nitrogen, it is possible to fine-tune the pharmacological properties of these compounds for specific synthetic targets.

For example, a series of 3-amino-2-methyl-1-phenylpropanones were synthesized and shown to have potent hypolipidemic activity in rodents, lowering both serum cholesterol and triglyceride levels. nih.govThis study demonstrates how modifications to the basic propanamide structure can lead to compounds with significant therapeutic potential.

Another example is the development of 3-(N,N-disubstituted amino)propionamide derivatives as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the treatment of dyslipidemia. The synthesis of these compounds involved the modification of the amino and amide functionalities of the propanamide backbone to optimize their inhibitory activity.

The synthesis of bioactive amino acid derivatives is a broad and active area of research. mdpi.comThe this compound structure can be considered a platform for the development of novel compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com

Potential in Environmental Science Applications (e.g., pollutant removal)

While there is currently a lack of specific research on the application of this compound in environmental science, the chemical properties of this compound and related phenylpropanoid derivatives suggest potential areas for exploration. Phenylpropanoids are a large class of plant secondary metabolites that play a role in various ecological interactions. nih.gov The functional groups present in this compound, such as the amino group and the aromatic ring, could potentially be exploited for applications in pollutant removal. For instance, amino-functionalized materials are known to be effective sorbents for heavy metal ions and certain organic pollutants. The phenyl ring could also participate in π-π interactions with aromatic pollutants.

Furthermore, some phenylpropanoid derivatives have been investigated for their antimicrobial and antioxidant properties, which could be relevant in the context of bioremediation or the development of environmentally friendly materials. nih.govFor example, N-phenylpropanamide has been identified as a vapor-phase degradant of fentanyl, and methods for its detection in the gas phase are being developed for environmental and security applications. fossiliontech.comThis indicates that propanamide derivatives can exist in the environment and that their detection and potential degradation pathways are of interest.

However, it is important to note that the environmental applications of this compound remain a speculative area that requires further research to be substantiated.

An article focusing solely on the derivatization strategies and analog design of the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific research literature detailing the structural modification, stereochemical considerations, stability enhancement, and structure-activity relationships of this particular compound did not yield the necessary detailed findings.

Green Chemistry Principles in the Synthesis of 3 Amino N Methyl 3 Phenylpropanamide

Atom Economy Assessments of Synthetic Routes

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

In the context of synthesizing β-amino amides, different routes exhibit vastly different atom economies. For instance, a common method for amide bond formation involves the use of coupling reagents. While effective, this approach often suffers from poor atom economy due to the stoichiometric use of large reagents that are not incorporated into the final product. Another classic approach, the acid chloride route, also presents a lower atom economy as it generates stoichiometric amounts of waste byproducts. In contrast, catalytic methods that directly couple a carboxylic acid and an amine, with the only byproduct being water, represent a significant improvement in atom economy.

To illustrate this, a comparative study on the synthesis of a structurally related compound, N-benzyl-3-phenylpropanamide, provides valuable insights. The atom economy for three different synthetic pathways was calculated as follows:

| Synthetic Route | Reactants | Products | Byproducts | Atom Economy (%) |

| Acid Chloride Route | 3-phenylpropanoyl chloride, Benzylamine, Triethylamine (B128534) | N-benzyl-3-phenylpropanamide | Triethylammonium chloride | 68% |

| Coupling Reagent Route (HATU) | 3-phenylpropanoic acid, Benzylamine, HATU, DIPEA | N-benzyl-3-phenylpropanamide | Tetramethylurea, HOBt, DIPEA·H⁺ | 32% |

| Catalytic Route (Boric Acid) | 3-phenylpropanoic acid, Benzylamine | N-benzyl-3-phenylpropanamide | Water | 93% |

Data is illustrative and based on the synthesis of a structurally similar compound, N-benzyl-3-phenylpropanamide.

This data clearly demonstrates that catalytic routes are superior in terms of atom economy, a key principle of green chemistry. The development of such catalytic methods for the synthesis of 3-amino-N-methyl-3-phenylpropanamide would therefore be a significant step towards a more sustainable process.

Reaction Mass Efficiency and Process Mass Intensity Evaluations

While atom economy provides a theoretical measure of efficiency, Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) offer more practical assessments of a chemical process's "greenness" by considering yield, excess reagents, and in the case of PMI, all materials used in the process including solvents and workup chemicals.

Reaction Mass Efficiency (RME) is calculated as the mass of the isolated product divided by the total mass of reactants used. It provides a more realistic measure of efficiency than atom economy by accounting for product yield and stoichiometry.

Process Mass Intensity (PMI) is a holistic metric calculated as the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product. A lower PMI indicates a more sustainable process. The pharmaceutical industry, in particular, has focused on reducing PMI, as manufacturing processes for complex molecules have historically generated significant waste.

Again, using the synthesis of N-benzyl-3-phenylpropanamide as an analogue, the RME and PMI for different routes can be compared:

| Metric | Acid Chloride Route | Coupling Reagent Route (HATU) | Catalytic Route (Boric Acid) |

| Reaction Mass Efficiency (RME) | 29% | 27% | 58% |

| Process Mass Intensity (PMI) | 170 | 120 | 89 |

Data is illustrative and based on the synthesis of a structurally similar compound, N-benzyl-3-phenylpropanamide.

Solvent Selection and Green Solvent Applications

Solvent usage is a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of mass in a reaction and subsequent workup. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, solvent-free conditions.

Traditional amide synthesis often employs polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which are now recognized as hazardous. Research into greener alternatives for amide bond formation has identified several promising options bohrium.comresearchgate.net:

Biomass-Derived Solvents : Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable feedstocks and have more favorable environmental, health, and safety profiles.

Water : When feasible, water is an ideal green solvent due to its non-toxicity, availability, and low environmental impact.

Solvent-free reactions : Conducting reactions without a solvent can significantly reduce waste and simplify purification. Boric acid-catalyzed amidation, for example, can often be performed under solvent-free conditions by simply heating the reactants.

The application of such green solvents or solvent-free conditions to the synthesis of this compound would substantially decrease its environmental footprint.

Catalytic Approaches for Waste Reduction

The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry, aiming to reduce waste by using small amounts of a substance to perform a reaction many times. As illustrated by the atom economy and PMI data, catalytic direct amidation is far superior to traditional methods that rely on stoichiometric activators or coupling agents.

Several catalytic systems have been developed for amide bond formation that could be applicable to the synthesis of this compound:

Boric Acid Catalysis : This method uses a simple, inexpensive, and low-toxicity catalyst to promote the direct condensation of carboxylic acids and amines, releasing only water as a byproduct.

Transition Metal Catalysis : Various transition metals, including iron, ruthenium, and palladium, have been shown to catalyze amide bond formation. These methods can offer high efficiency and broad substrate scope. Recent advances have even demonstrated cobalt-catalyzed hydroaminocarbonylation, which achieves 100% atom economy by coupling alkenes and amines directly.

Enzymatic Catalysis : Enzymes, such as lipase (B570770) B from Candida antarctica, can be used to form amide bonds under mild conditions and often in greener solvents, offering high selectivity and sustainability.

Adopting a catalytic approach for the synthesis of this compound would significantly minimize waste generation compared to classical stoichiometric methods.

EcoScale Analysis of Synthetic Protocols

The EcoScale is a semi-quantitative tool used to evaluate the greenness of a chemical reaction by assigning penalty points for non-ideal conditions. The scale starts at 100, and points are subtracted for factors such as high temperature, hazardous reagents, low yield, and complex workup procedures. A higher EcoScale score indicates a greener process.

Applying the EcoScale analysis to the synthesis of the analogous N-benzyl-3-phenylpropanamide provides a comparative ranking of the different routes:

| Parameter | Acid Chloride Route | Coupling Reagent Route (HATU) | Catalytic Route (Boric Acid) |

| Yield | High (80-90%) | High (80-90%) | Moderate (60-70%) |

| Cost of Reagents | Low to Moderate | High | Low |

| Safety | Hazardous (oxalyl chloride) | Moderate | Low Hazard |

| Technical Setup | Standard | Standard | Standard |

| Temperature/Time | Room Temp / Short | Room Temp / Moderate | High Temp / Long |

| Workup/Purification | Standard | Complex | Standard |

| EcoScale Score | 54 | 41 | 48 |

Data is illustrative and based on the synthesis of a structurally similar compound, N-benzyl-3-phenylpropanamide.

This analysis reveals a more nuanced picture. While the HATU route is efficient in terms of yield, it is heavily penalized for its poor atom economy and the high cost and potential hazards of the coupling reagent. The acid chloride route scores moderately, but the use of hazardous reagents is a significant drawback. The boric acid route, despite a potentially lower yield and the need for high temperatures, is competitive due to its excellent atom economy, low cost, and safer reagent profile. This highlights the importance of a multi-faceted approach when evaluating the sustainability of a synthetic protocol for compounds like this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic routes is fundamental to advancing the study of 3-amino-N-methyl-3-phenylpropanamide. While established methods exist, future research will likely focus on novel pathways that offer improved yields, stereoselectivity, and greener profiles.

A significant area of exploration involves the use of advanced catalytic systems. Biocatalysis, utilizing enzymes such as transaminases, presents a promising avenue for the asymmetric synthesis of chiral amino compounds. semanticscholar.org Transaminases are noted for their excellent enantioselectivity and operation under environmentally benign conditions, making them ideal for producing specific stereoisomers of this compound, which is crucial for potential pharmaceutical applications. semanticscholar.org The concise reaction pathways and compatibility with other enzymatic systems could streamline production and reduce waste. semanticscholar.org

| Catalytic System | Potential Advantages for Synthesis | Relevant Concepts |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced environmental impact, high atom-efficiency. | Green Chemistry, Asymmetric Synthesis |

| Organocatalysis | Metal-free reactions, reduced toxicity, stability to air and moisture. | Enamine/Iminium Catalysis |

| Homogeneous Metal Catalysis | High efficiency and selectivity, tunable ligand systems for reaction optimization. | Asymmetric Hydrogenation, C-N Coupling |

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling is an emerging trend that can accelerate the design of new derivatives and the prediction of their properties. Techniques such as Density Functional Theory (DFT) can be employed to investigate reaction mechanisms, predict the stability of intermediates, and optimize reaction conditions for novel synthetic pathways.

In the context of drug design, where derivatives of 3-amino-3-phenylpropionamide have been explored as receptor ligands, molecular modeling plays a pivotal role. nih.gov Molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of newly designed analogs with biological targets, such as the mu opioid receptor. nih.gov This predictive capability allows researchers to prioritize the synthesis of compounds with the highest potential for desired biological activity, saving significant time and resources. This "in silico" screening approach is central to modern drug discovery and represents a major future direction for designing novel ligands based on the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater efficiency. amidetech.com This approach is a significant emerging trend for the synthesis of fine chemicals and pharmaceuticals. The synthesis of structurally related amides has been successfully demonstrated in continuous flow microreactors, indicating the high potential of this technology for the production of this compound. researchgate.net

Automated fast-flow peptide synthesis (AFPS) has revolutionized the production of complex peptides, showcasing the power of flow chemistry to perform hundreds of consecutive reactions with high fidelity. amidetech.comnih.gov The principles of AFPS, such as precise control over reaction parameters and efficient mixing, can be adapted for the rapid, automated synthesis of libraries of this compound derivatives. amidetech.com This would enable high-throughput screening for various applications by allowing researchers to quickly generate and test a wide range of analogs with systematic structural modifications.

Expanding the Scope of Derivatization for Diverse Applications

Future research will heavily focus on expanding the chemical space around the this compound core structure. The synthesis and evaluation of derivatives have already been shown to be a successful strategy for discovering compounds with specific biological activities, such as mu opioid receptor ligands. nih.gov

Systematic derivatization can be explored at several key positions:

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) can modulate electronic properties, lipophilicity, and metabolic stability.

The Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems can alter the basicity and hydrogen bonding capacity of the molecule.

The N-methyl Group: Replacement with other alkyl or functionalized groups can probe steric and electronic requirements for target binding or material properties.

This expanded library of derivatives could be screened for a wide range of applications beyond initial findings, including other classes of receptors or enzymes, or as building blocks for functional materials. The design of N,3,3-Triphenylpropanamide analogs highlights a similar strategy of scaffold modification to explore new chemical entities. cuny.edu